

Spectroscopic Profile of 3-(Trifluoromethyl)benzophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Trifluoromethyl)benzophenone

Cat. No.: B1294470

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for **3-(Trifluoromethyl)benzophenone** (CAS No. 728-81-4), a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering detailed spectral analysis based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Summary of Spectroscopic Data

The structural characterization of **3-(Trifluoromethyl)benzophenone** is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Table 1: ^1H NMR Spectral Data for **3-(Trifluoromethyl)benzophenone**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.85 - 7.45	m	-	9H	Aromatic Protons

Table 2: ^{13}C NMR Spectral Data for **3-(Trifluoromethyl)benzophenone**

Chemical Shift (δ) ppm	Assignment
195.5	C=O
138.2	Aromatic C
137.4	Aromatic C
133.0	Aromatic C
132.8	Aromatic C
130.9 (q, J = 32.5 Hz)	C-CF ₃
130.1	Aromatic CH
129.2	Aromatic CH
129.0	Aromatic CH
128.8	Aromatic CH
125.8 (q, J = 3.7 Hz)	Aromatic CH
123.7 (q, J = 272.0 Hz)	CF ₃

Table 3: IR Spectral Data for **3-(Trifluoromethyl)benzophenone**

Wavenumber (cm ⁻¹)	Functional Group Assignment
~1665	C=O (Ketone) stretch
~1325	C-F stretch (in CF ₃)
~1165, ~1125	C-F stretch (in CF ₃)
~3060	Aromatic C-H stretch
~1600, ~1450	Aromatic C=C stretch

Table 4: Mass Spectrometry (EI-MS) Data for **3-(Trifluoromethyl)benzophenone**[\[1\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
250	58.0	$[M]^+$
145	51.5	$[M - C_6H_5CO]^+$
105	99.9	$[C_6H_5CO]^+$
77	76.7	$[C_6H_5]^+$
51	43.7	$[C_4H_3]^+$

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3-(Trifluoromethyl)benzophenone** (5-10 mg) is dissolved in approximately 0.7-1.0 mL of a deuterated solvent, typically chloroform-d ($CDCl_3$), and transferred to a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. 1H NMR spectra are referenced to the residual solvent peak ($CDCl_3$ at 7.26 ppm). ^{13}C NMR spectra are typically acquired with proton decoupling and referenced to the solvent peak ($CDCl_3$ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples such as **3-(Trifluoromethyl)benzophenone**, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed. For the ATR method, a small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is recorded using an FT-IR spectrometer, typically over a range of $4000-400\text{ cm}^{-1}$. A background spectrum of the empty accessory or a pure KBr pellet is recorded and subtracted from the sample spectrum.

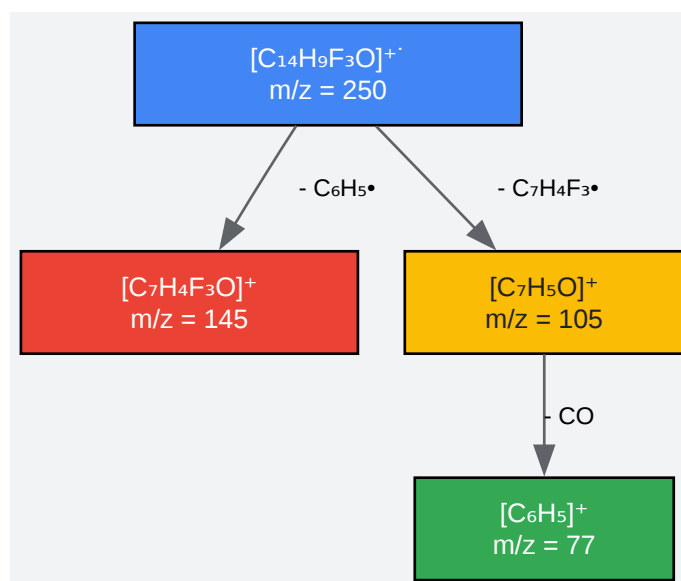
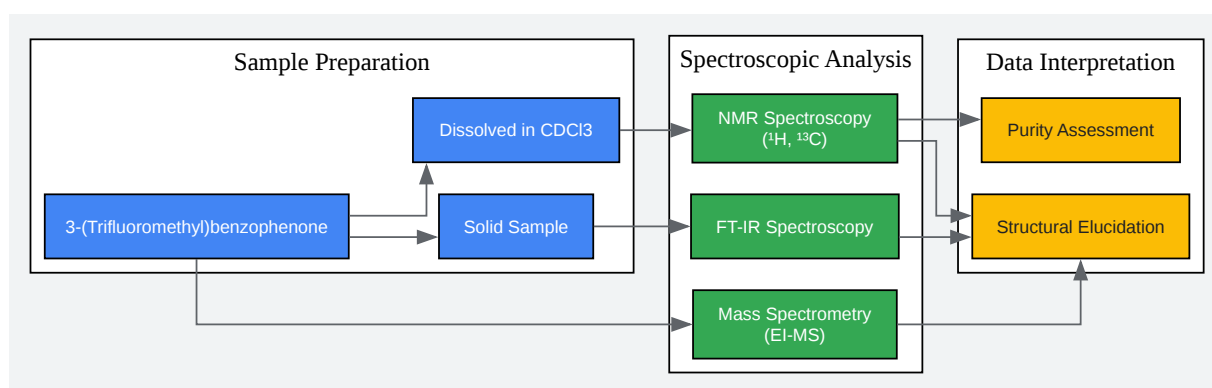
Electron Ionization Mass Spectrometry (EI-MS)

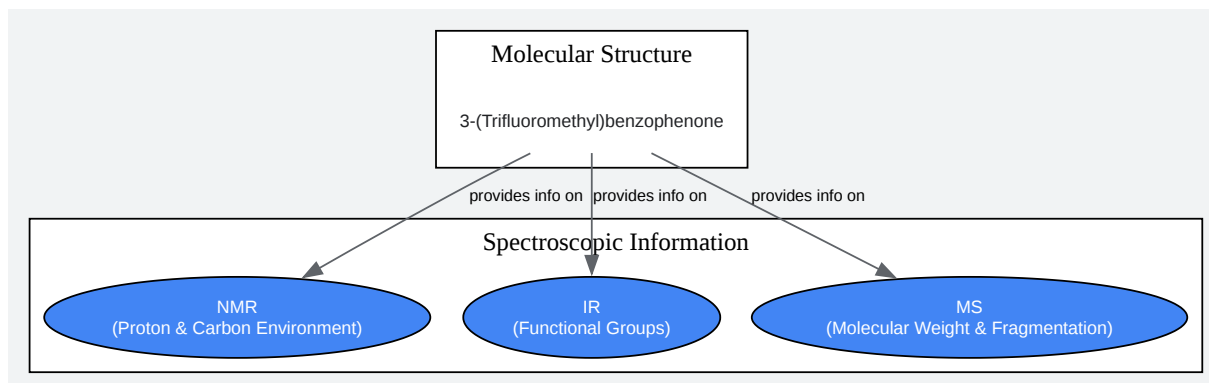
Mass spectra are obtained using a mass spectrometer equipped with an electron ionization source. The sample is introduced into the ion source, often via a direct insertion probe or a gas

chromatograph. The molecules are ionized by a beam of electrons with a standard energy of 70 eV. The resulting positively charged molecular ions and fragment ions are then accelerated and separated based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of **3-(Trifluoromethyl)benzophenone**.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Trifluoromethyl)benzophenone | C₁₄H₉F₃O | CID 69766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-(Trifluoromethyl)benzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294470#3-trifluoromethyl-benzophenone-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com